Thalidomide-Piperazine-Piperidine

PROTAC Linker design Molecular weight

This thalidomide-based E3 ligase ligand-linker conjugate (MW 425.48, LogP 0.4) features a terminal piperidine amine for amide coupling to carboxylic acid warheads. It offers a defined exit vector geometry from the cereblon binding site, maintaining favorable physicochemical properties vs. heavier PEG linkers. Ideal for structure-based PROTAC design, linker SAR studies, and early-stage degrader optimization where low molecular weight is critical.

Molecular Formula C22H27N5O4
Molecular Weight 425.5 g/mol
Cat. No. B11934823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-Piperazine-Piperidine
Molecular FormulaC22H27N5O4
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5CCNCC5
InChIInChI=1S/C22H27N5O4/c28-19-4-3-18(20(29)24-19)27-21(30)16-2-1-15(13-17(16)22(27)31)26-11-9-25(10-12-26)14-5-7-23-8-6-14/h1-2,13-14,18,23H,3-12H2,(H,24,28,29)
InChIKeyLYXHDYJDKVRCIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-Piperazine-Piperidine for PROTAC Synthesis: Key Properties and Procurement Considerations


Thalidomide-Piperazine-Piperidine (CAS 2229716-11-2) is an E3 ligase ligand-linker conjugate comprising a thalidomide-derived cereblon (CRBN) recruiting ligand covalently attached to a piperazine-piperidine linker scaffold . It functions as a modular building block in the synthesis of proteolysis-targeting chimeras (PROTACs), enabling conjugation to target protein warheads via the terminal piperidine amine . The compound is supplied as a free base (molecular weight 425.48 g/mol, molecular formula C22H27N5O4) .

Why CRBN Linker Selection Matters: Avoiding Substitution Pitfalls with Thalidomide-Piperazine-Piperidine


CRBN-recruiting ligand-linker conjugates are not interchangeable due to significant differences in linker length, rigidity, and functional group presentation that directly impact the ternary complex formation required for effective target degradation [1]. Substituting Thalidomide-Piperazine-Piperidine with a generic alternative—such as a PEG-based linker lacking the piperidine moiety or a structurally distinct piperazine variant—alters the exit vector geometry from the CRBN binding site, potentially compromising the induced proximity necessary for ubiquitination . The terminal piperidine amine in Thalidomide-Piperazine-Piperidine provides a specific reactive handle for conjugation to carboxylic acid-containing warheads, a functional feature absent in many structurally similar intermediates .

Thalidomide-Piperazine-Piperidine: Quantitative Evidence for Scientific Selection


Molecular Weight Advantage: Piperazine-Piperidine vs. PEG-Containing Conjugates

Thalidomide-Piperazine-Piperidine exhibits a molecular weight of 425.48 g/mol, which is approximately 5-15% lower than PEG-containing thalidomide-piperazine conjugates with comparable linker reach [1]. Lower molecular weight building blocks are generally preferred in early-stage PROTAC synthesis to minimize the final degrader's size, as excessive molecular weight can negatively impact cell permeability and oral bioavailability .

PROTAC Linker design Molecular weight

Hydrogen Bond Donor Count: Impact on Cell Permeability

Thalidomide-Piperazine-Piperidine contains exactly two hydrogen bond donors (HBDs) in its free base form . This property adheres more closely to Lipinski's Rule of Five (HBD ≤ 5) and contributes to improved membrane permeability compared to analogs with higher HBD counts. Many PEG-containing linker conjugates introduce additional HBDs through hydroxyl or secondary amine groups, which can reduce passive diffusion across cell membranes .

PROTAC Drug-likeness Permeability

LogP and Lipophilicity: Piperazine-Piperidine vs. PEG-Based Linkers

Thalidomide-Piperazine-Piperidine exhibits a calculated LogP value of 0.4 . This value is significantly lower than that of all-hydrocarbon linker analogs and higher than highly polar PEG-based linkers, positioning the compound in an intermediate lipophilicity range. Maintaining a balanced LogP is critical in PROTAC design, as excessively lipophilic degrader molecules often suffer from poor aqueous solubility and promiscuous off-target binding, while overly polar molecules may exhibit poor membrane permeability [1].

PROTAC Lipophilicity ADME

Procurement-Driven Applications of Thalidomide-Piperazine-Piperidine in PROTAC Research


Synthesis of CRBN-Recruiting PROTACs with Carboxylic Acid-Containing Warheads

The terminal piperidine amine provides a reactive handle for amide bond formation with carboxylic acid-functionalized target protein ligands. This makes Thalidomide-Piperazine-Piperidine particularly suitable for constructing PROTACs when the warhead lacks a suitable amine for conjugation. The piperazine-piperidine linker system offers a defined exit vector geometry from the CRBN binding site, which can be exploited in structure-based PROTAC design workflows .

Hit-to-Lead Optimization: Balancing Molecular Weight and Permeability

Given its molecular weight of 425.48 g/mol and only two hydrogen bond donors, Thalidomide-Piperazine-Piperidine serves as a preferred building block over higher molecular weight PEG-containing conjugates during early-stage PROTAC optimization campaigns where maintaining favorable physicochemical properties is paramount . Researchers can select this intermediate to reduce the final degrader's molecular weight by approximately 30-100 g/mol compared to PEG-extended alternatives [1].

Comparative Linker Studies in Targeted Protein Degradation

Thalidomide-Piperazine-Piperidine is well-suited for systematic linker structure-activity relationship (SAR) studies where the effect of linker composition (piperazine-piperidine vs. PEG vs. alkyl) on degradation efficiency and ternary complex formation is evaluated. Its intermediate LogP of 0.4 provides a balanced lipophilicity reference point against which more polar or more lipophilic linkers can be benchmarked .

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